
Hexylboronic Acid
Overview
Description
Hexylboronic acid (C₆H₁₅BO₂, CAS 16343-08-1) is an alkylboronic acid characterized by a six-carbon alkyl chain attached to a boronic acid group. It is a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in pharmaceuticals and materials science .
Preparation Methods
Hexylboronic acid can be synthesized through several methods, with hydroboration being the most common route. In this process, a boron-hydrogen bond is added across an alkene or alkyne to yield the corresponding alkyl or alkenylborane. This reaction is typically rapid and proceeds with high selectivity . Industrial production methods often involve the use of borate esters, which are derived from boric acid through dehydration with alcohols .
Chemical Reactions Analysis
Hexylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert it into boranes.
Substitution: It participates in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and solvents such as tetrahydrofuran.
Scientific Research Applications
Medicinal Chemistry
Hexylboronic acid plays a significant role in the development of pharmaceuticals through its involvement in cross-coupling reactions.
1.1 Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : this compound is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. This method allows for the introduction of hexyl groups into various substrates, enhancing their biological activity and specificity.
- Stereochemical Control : Recent studies have demonstrated that this compound can be employed in stereocontrolled Csp cross-coupling reactions, facilitating the synthesis of enantiomerically enriched compounds. The axial shielding effect observed during these reactions enables high levels of stereoretention, which is essential for developing chiral drugs .
Reaction Type | Role of this compound | Outcome |
---|---|---|
Suzuki-Miyaura | Coupling partner | Formation of C-C bonds |
Stereocontrolled | Enhances stereochemical outcomes | High enantioselectivity |
Materials Science
This compound is also applied in materials science, particularly in polymer chemistry and the development of advanced materials.
2.1 Polymer Chemistry
- Polymer Synthesis : It serves as a building block for synthesizing boron-containing polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength.
- Hydrogel Formation : this compound can be used to create hydrogels through its reaction with diols, resulting in materials that are useful for drug delivery systems and tissue engineering applications .
Application | Description | Benefits |
---|---|---|
Polymer Synthesis | Used as a monomer in boron-containing polymers | Enhanced thermal stability and strength |
Hydrogel Formation | Reacts with diols to form hydrogels | Useful for drug delivery and tissue engineering |
Catalysis
This compound is a key reagent in various catalytic processes.
3.1 Catalytic Reactions
- Ligand Development : It can be used to develop new ligands for palladium-catalyzed reactions, improving the efficiency and selectivity of these processes.
- Catalyst Stabilization : The presence of hexyl groups can stabilize metal catalysts, enhancing their performance in cross-coupling reactions .
Catalytic Application | Role of this compound | Impact |
---|---|---|
Ligand Development | Forms ligands for palladium catalysts | Increases efficiency and selectivity |
Catalyst Stabilization | Stabilizes metal catalysts | Enhances performance in reactions |
Case Study 1: Stereocontrolled Synthesis
In a study published by researchers at the University of Illinois, this compound was employed in stereocontrolled cross-coupling reactions that yielded high enantioselectivity (up to 98%). This was achieved through careful tuning of reaction conditions and ligand design .
Case Study 2: Polymer Applications
Research demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties and thermal stability. The synthesized polymers showed potential for applications in high-performance materials .
Mechanism of Action
The mechanism of action of hexylboronic acid in chemical reactions involves the formation of a boron-carbon bond through the transmetalation process in the Suzuki-Miyaura coupling. This process involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the final product . The molecular targets and pathways involved in its biological applications include interactions with diol-containing biomolecules, which can be utilized for sensing and detection purposes .
Comparison with Similar Compounds
Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 129.99–130.00 g/mol |
Melting Point | 85–90°C |
Boiling Point | 226.5°C (760 mmHg) |
Water Solubility | 2.5 g/100 mL |
LogP | 1.04 |
Density | 0.899 g/cm³ |
Flash Point | 90.8°C |
Hexylboronic acid is air-sensitive and requires storage under inert conditions . Its reactivity stems from the boronic acid group, which undergoes transmetalation with palladium catalysts in cross-coupling reactions .
Comparison with Similar Boronic Acid Compounds
Boronic acids vary in structure, reactivity, and applications based on their substituents. Below is a comparative analysis of this compound with structurally analogous compounds:
Alkylboronic Acids
Key Differences :
- Chain Length : Longer alkyl chains (e.g., hexyl) enhance lipophilicity, improving solubility in organic solvents but reducing aqueous solubility compared to shorter-chain analogs (butyl, pentyl) .
- Reactivity : Shorter chains (butyl) exhibit faster transmetalation in Suzuki reactions due to reduced steric hindrance, while hexyl derivatives offer better stability in hydrophobic environments .
Unsaturated Boronic Acids
Key Differences :
- Stereochemistry : E-hexenylboronic acid’s double bond allows for geometric isomerism, critical in asymmetric synthesis .
Arylboronic Acids
Key Differences :
Biological Activity
Hexylboronic acid (C₆H₁₅BO₂) is an organoboron compound that has garnered attention in medicinal chemistry due to its unique biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by data tables and case studies.
This compound is characterized by its boronic acid functional group, which allows it to interact with various biological targets. Its structure includes a hexyl chain that enhances lipophilicity, potentially improving cell membrane permeability.
1. Anticancer Activity
Research has indicated that this compound derivatives exhibit significant anticancer properties, particularly through their role as proteasome inhibitors. For instance, studies have shown that certain boronic acids can inhibit the proteasome, leading to cell cycle arrest and apoptosis in cancer cells.
- Mechanism of Action : this compound binds to the active site of the proteasome, inhibiting its function and leading to the accumulation of pro-apoptotic factors within the cell. This mechanism has been demonstrated in various cancer cell lines, including multiple myeloma and breast cancer cells.
Compound | IC₅₀ (nM) | Cancer Type |
---|---|---|
This compound Derivative 1 | 8.21 | U266 (Multiple Myeloma) |
This compound Derivative 2 | 6.74 | MCF-7 (Breast Cancer) |
2. Antibacterial Activity
This compound has also been investigated for its antibacterial properties, particularly against resistant strains of bacteria. The compound's ability to inhibit β-lactamases makes it a candidate for combination therapies with β-lactam antibiotics.
- Mechanism of Action : The boronic acid moiety interacts covalently with serine residues in β-lactamases, effectively inhibiting their enzymatic activity.
Compound | Inhibitory Constant (Ki) | Bacterial Strain |
---|---|---|
This compound Derivative 1 | 0.004 µM | E. coli (Resistant Strain) |
This compound Derivative 2 | 0.008 µM | Klebsiella pneumoniae |
3. Antiviral Activity
Recent studies have explored the antiviral potential of this compound derivatives against viruses like HIV. These compounds have shown promise in inhibiting viral replication through their interaction with viral proteins.
- Mechanism of Action : The binding affinity of this compound derivatives to viral proteins disrupts the viral life cycle, thereby reducing viral load.
Compound | IC₅₀ (µM) | Virus Type |
---|---|---|
This compound Derivative 3 | 5 | HIV-1 |
Case Study 1: Anticancer Efficacy
A study conducted on a novel this compound derivative revealed its efficacy in inhibiting tumor growth in a xenograft model of breast cancer. The derivative demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
Case Study 2: Combating Antibiotic Resistance
In another study, this compound was combined with penicillin to enhance its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The combination therapy showed a marked increase in bacterial clearance in infected mice compared to treatment with penicillin alone.
Pharmacokinetics and Safety
Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. However, optimization is required to enhance its bioavailability at therapeutic targets. Safety assessments have shown that while this compound is generally well-tolerated, further studies are needed to fully understand its long-term effects and potential toxicity.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Hexylboronic Acid, and how can purity be ensured?
this compound is commonly synthesized via palladium-catalyzed Suzuki-Miyaura coupling, where alkyl halides react with boronic esters. A key method involves using LB-Phos ligands to enhance catalytic efficiency . To ensure purity, recrystallization from methanol or ethanol is recommended, followed by characterization via H NMR and B NMR to confirm the absence of anhydride byproducts (common contaminants noted in commercial samples) .
Q. What precautions are necessary for handling and storing this compound in laboratory settings?
The compound is air-sensitive and should be stored under inert gas (e.g., argon) at 2–8°C. Use gloves and protective eyewear to avoid skin/eye irritation (GHS Category 2A). During synthesis, avoid exposure to moisture to prevent hydrolysis. Spills should be neutralized with alkaline solutions (e.g., sodium bicarbonate) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- H NMR : To confirm alkyl chain integrity (δ 0.8–1.5 ppm for methyl/methylene groups).
- B NMR : A singlet near δ 30–35 ppm confirms the boronic acid group.
- IR Spectroscopy : B-O stretching vibrations at 1340–1390 cm.
- Mass Spectrometry : Molecular ion peak at m/z 130.117 (calculated exact mass) .
Q. What are the typical applications of this compound in organic synthesis?
It is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) to form C-C bonds, particularly in pharmaceutical intermediates. Its hexyl chain enhances solubility in nonpolar solvents, making it suitable for reactions requiring hydrophobic environments .
Q. How should researchers address discrepancies in reported solubility data for this compound?
Solubility varies with anhydride content and measurement conditions. For accurate
- Use freshly recrystallized samples.
- Report solvent polarity (e.g., 2.5 g/100 mL in water vs. higher solubility in methanol).
- Validate with HPLC to quantify anhydride impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized when this compound exhibits low reactivity in cross-coupling reactions?
Variables to test include:
- Catalyst : Pd(OAc) or PdCl(dppf) for enhanced electron transfer.
- Ligands : LB-Phos improves yield in aryl chloride couplings .
- Solvent : Use toluene or THF for better boronic acid activation.
- Temperature : 80–100°C accelerates oxidative addition. Monitor by TLC or GC-MS .
Q. What strategies identify and mitigate anhydride byproducts in this compound samples?
Anhydrides form via dehydration under acidic or dry conditions. Detection methods:
- B NMR : Anhydrides show a peak at δ 25–28 ppm.
- HPLC : Use a C18 column with acetonitrile/water (70:30) to separate impurities. Mitigation: Add stoichiometric water during synthesis or store samples with molecular sieves .
Q. How do steric effects from the hexyl chain influence regioselectivity in catalytic reactions?
The hexyl group increases steric bulk, favoring coupling at less hindered positions. For example, in Suzuki reactions with polyhalogenated arenes, the hexyl chain directs coupling to meta positions over ortho. Computational modeling (DFT) can predict regioselectivity trends .
Q. What experimental approaches resolve contradictions in reported catalytic activity of this compound derivatives?
- Control Experiments : Compare reactivity with shorter-chain analogs (e.g., butylboronic acid).
- Kinetic Studies : Measure turnover frequency (TOF) under identical conditions.
- Spectroscopic Monitoring : Use in-situ IR to track intermediate formation .
Q. How does air sensitivity impact long-term stability, and how can degradation be quantified?
Exposure to moisture/oxygen leads to boroxine formation. Stability assessment:
Properties
IUPAC Name |
hexylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BO2/c1-2-3-4-5-6-7(8)9/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSYDLCMCLCOCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325793 | |
Record name | Hexylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16343-08-1 | |
Record name | B-Hexylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16343-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexaneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016343081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexaneboronic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-HEXANEBORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR36B824BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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